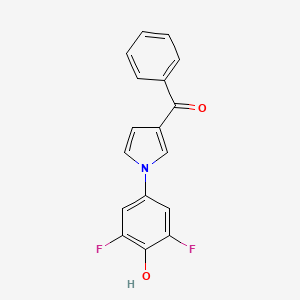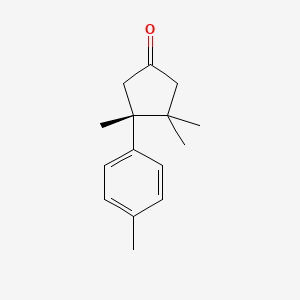
beta-Cuparenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Cuparenone is a natural product found in Platycladus orientalis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthetic Approaches : A novel synthetic route to β-cuparenone, crucial for the development of sesquiterpene natural product precursors, has been developed using palladium-catalyzed tandem Heck cyclization of specific dienol derivatives (Ray & Ray, 2007).
- Efficient Synthesis Techniques : Research details efficient synthesis methods for β-cuparenone, highlighting its importance in chemical synthesis (Aavula, Cui, & Mash, 2000).
- Ring Closing Metathesis : A method involving Claisen rearrangement and ring closing metathesis reactions has been employed for synthesizing aromatic sesquiterpenes including β-cuparenone (Srikrishna & Rao, 2002).
- Asymmetric Total Synthesis : Asymmetric synthesis methods for β-cuparenone have been explored, using Meinwald rearrangement and ring closing metathesis, underscoring its significance in organic chemistry (Kumar, Halder, & Nanda, 2017).
- Carbonylation of Spiropentanes : Spiropentanes' carbonylation leading to the synthesis of β-cuparenone highlights the versatility of this compound in chemical reactions (Matsuda, Tsuboi, & Murakami, 2007).
Miscellaneous Applications
- Cyclodextrin Cups in Supramolecular Systems : Cyclodextrin cups, functionalized with terpyridine units for building supramolecular systems, demonstrate the potential of β-cuparenone in advanced chemical studies (Haider et al., 2001).
- Manufacture and Mechanical Behavior in Biomedical Applications : The use of β-cuparenone in the manufacturing process of biomedical components like Ti–24Nb–4Zr–8Sn alloy, showcasing its utility in biomedical engineering (Zhang et al., 2011).
properties
Product Name |
beta-Cuparenone |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4R)-3,3,4-trimethyl-4-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-13(16)9-14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
InChI Key |
MTWLTRIBMFLOIL-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(CC(=O)CC2(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(=O)CC2(C)C)C |
synonyms |
beta-cuparenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



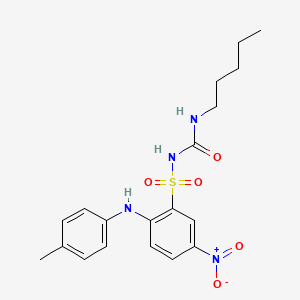
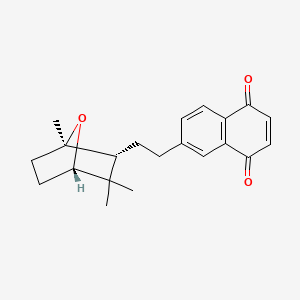
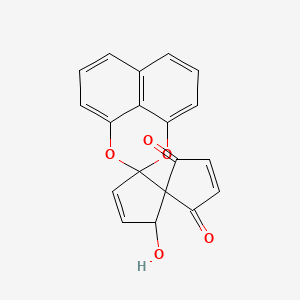
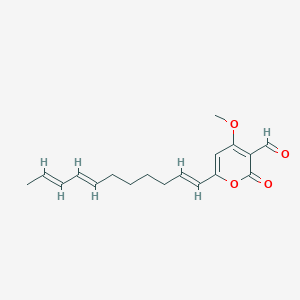
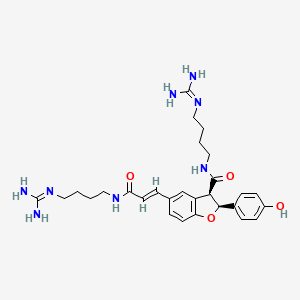
![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)


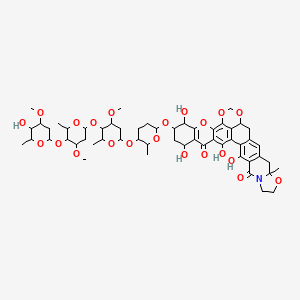
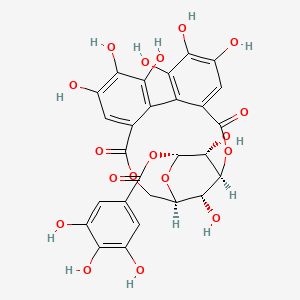
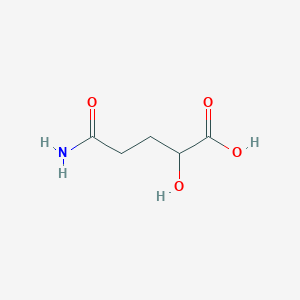
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)
